5-Methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylthiophene-3-carboxamide is a heterocyclic organic compound that features a thiophene ring substituted with a methyl group at the 5-position and a carboxamide group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 5-Methylthiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 5-methylthiophene-3-carboxylic acid with ammonia or an amine under appropriate reaction conditions. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the carboxamide group .
Industrial production methods for thiophene derivatives often involve multi-step processes that include the formation of the thiophene ring followed by functional group modifications. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to achieve the desired product .
Chemical Reactions Analysis
5-Methylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxamide group can yield the corresponding amine. Common reducing agents include lithium aluminum hydride or borane.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2- and 4-positions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-methylthiophene-3-sulfonamide .
Scientific Research Applications
5-Methylthiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Thiophene derivatives, including this compound, are investigated for their potential as therapeutic agents in treating various diseases.
Mechanism of Action
The mechanism of action of 5-Methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes, receptors, or other proteins, leading to modulation of their activity. For example, thiophene derivatives can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
5-Methylthiophene-3-carboxamide can be compared with other thiophene derivatives such as:
2-Methylthiophene-3-carboxamide: Similar structure but with the methyl group at the 2-position.
5-Methylthiophene-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.
Thiophene-3-carboxamide: Lacks the methyl group, providing a basis for comparison of the effects of methyl substitution.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
5-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4-2-5(3-9-4)6(7)8/h2-3H,1H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIJKQVZBYNCAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.